molecular formula C8H9BrN2O3 B13087584 Methyl 2-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate

Methyl 2-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate

Cat. No.: B13087584
M. Wt: 261.07 g/mol
InChI Key: OHHBSYDUXPLZHV-UHFFFAOYSA-N
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Description

Methyl 2-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate is a chemical compound with the molecular formula C8H9BrN2O3 This compound is characterized by the presence of a pyridine ring substituted with an amino group, a bromine atom, and an oxo group, along with a methyl ester group attached to the pyridine ring via an acetate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-2-oxo-1,2-dihydropyridine and methyl bromoacetate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, or primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Methyl 2-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for targeting specific biological pathways.

    Industry: It may be used in the development of new materials or as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the amino group and the bromine atom suggests potential interactions with enzymes or receptors, leading to various biological effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-5-bromobenzoate: Similar in structure but with a benzoate ring instead of a pyridine ring.

    Methyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate: Lacks the amino group, making it less versatile in certain reactions.

Properties

Molecular Formula

C8H9BrN2O3

Molecular Weight

261.07 g/mol

IUPAC Name

methyl 2-(5-amino-3-bromo-2-oxopyridin-1-yl)acetate

InChI

InChI=1S/C8H9BrN2O3/c1-14-7(12)4-11-3-5(10)2-6(9)8(11)13/h2-3H,4,10H2,1H3

InChI Key

OHHBSYDUXPLZHV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=C(C=C(C1=O)Br)N

Origin of Product

United States

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